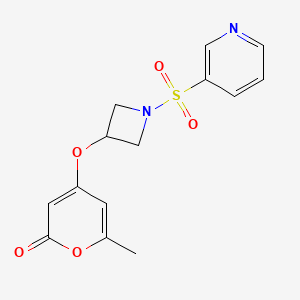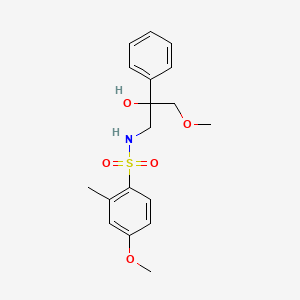![molecular formula C20H16N2O4S B2769686 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922011-38-9](/img/structure/B2769686.png)
4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves the use of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate . The synthesis process can be carried out in a solution of THF (Tetrahydrofuran), MeOH (Methanol), and water . The single enantiomers, i.e., optically active forms, can be obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis
The molecular structure of this compound is derived from the dibenzo[b,f][1,4]thiazepine structure with additional functional groups . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Environmental Contaminant Analysis
4-Methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, as part of the broader class of benzenesulfonamides (BSAs), is significant in environmental science. BSAs, along with benzotriazoles and benzothiazoles, are emerging contaminants largely used in industrial and household applications. A study developed a procedure for determining such compounds in soil, demonstrating the relevance of BSAs in environmental contaminant analysis and their ubiquity in various environments (Speltini et al., 2016).
Photodynamic Therapy Applications
In the field of photodynamic therapy, particularly for cancer treatment, benzenesulfonamides derivatives have shown potential. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed promising properties for Type II photosensitizers in cancer treatment. These derivatives exhibited high singlet oxygen quantum yield, an important feature for photodynamic therapy applications (Pişkin et al., 2020).
Air Quality and Human Exposure Assessment
The occurrence of benzenesulfonamide derivatives in outdoor air particulate matter has been studied to assess human exposure risks. These compounds, due to their widespread use in industrial and household applications, are expected to be found in various environments, including air. This research highlights the importance of monitoring such compounds in air quality studies and their potential impact on human health (Maceira et al., 2018).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Benzenesulfonamides, including this compound, have been studied for their carbonic anhydrase inhibitory properties. This is significant in therapeutic applications, particularly in the treatment of conditions where carbonic anhydrase activity is a factor. Studies have shown that primary sulfonamide functionality in these compounds enables effective inhibition of carbonic anhydrases, highlighting their potential in medical research (Sapegin et al., 2018).
Synthesis and Characterization for Material Science
The synthesis and characterization of benzenesulfonamide derivatives, including the specific compound , are vital in material science. Studies focusing on the synthesis of novel compounds and their structural analysis contribute to the development of new materials with potential applications in various fields. This includes the exploration of their physical properties, molecular structures, and potential industrial applications (Yun Luo & Jiaxi Xu, 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-13-6-9-15(10-7-13)27(24,25)22-14-8-11-18-16(12-14)20(23)21-17-4-2-3-5-19(17)26-18/h2-12,22H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNMPSHSLRYESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)

![N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2769610.png)
![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2769611.png)
![5-(2-Bicyclo[2.2.1]heptanyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2769613.png)
![tert-Butyl 2-[(pentan-3-ylidene)amino]acetate](/img/structure/B2769614.png)
![1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2769615.png)

![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate](/img/structure/B2769618.png)
![2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2769619.png)

![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2769623.png)

